ethyl 4,7-difluoro-1H-indole-2-carboxylate
Overview
Description
4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H9F2NO2. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester consists of 11 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester is 225.19 g/mol. Additional physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids, such as lysergic acid and vincristine, have spurred the development of novel indole synthesis methods. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, highlighting the intricate web of scientific efforts aimed at creating indole-based compounds. This framework could potentially apply to synthesizing derivatives involving 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester, given its structural relevance to indole chemistry (Taber & Tirunahari, 2011).
Carboxylic Ester Hydrolases and Biotechnological Routes
Research on carboxylic ester hydrolases by Oh, Kim, and Kim (2019) delves into the enzymatic hydrolysis of carboxylic esters, producing alcohol and acid. This enzymatic approach is vital for understanding the biodegradation and bioconversion processes relevant to esters like 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester. It underscores the significance of selective catalysis in environmentally friendly chemical production and potential pharmaceutical applications (Oh, Kim, & Kim, 2019).
Gao, Ma, and Xu (2011) discuss lactic acid's biotechnological routes, emphasizing the transformation of biomass into value-added chemicals through fermentation. Although not directly related, the methodologies for converting carboxylic acids into various derivatives, including esters, highlight the potential industrial and medicinal applications of compounds similar to 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester (Gao, Ma, & Xu, 2011).
Implications for Environmental Science and Material Chemistry
The environmental impact and degradation pathways of polyfluoroalkyl chemicals, as reviewed by Liu and Avendaño (2013), provide insight into the fate of fluorinated compounds, including esters, in natural ecosystems. This research underscores the importance of understanding the environmental persistence and transformation of fluorinated esters, potentially informing the safe handling and application of 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester in scientific research (Liu & Avendaño, 2013).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester participates in various biochemical reactions due to its indole structure. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with high affinity to multiple receptors, which can lead to the modulation of signaling pathways . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .
Properties
IUPAC Name |
ethyl 4,7-difluoro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAROLHHGMJUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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